3-Ethylfuran-2,5-dione

Description

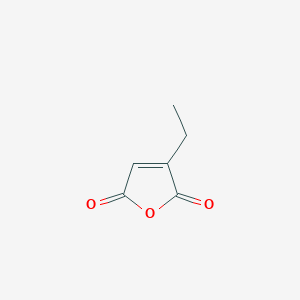

Structure

3D Structure

Properties

IUPAC Name |

3-ethylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGOOCLYBPQWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylfuran 2,5 Dione and Analogous Compounds

Strategies Involving Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the furan-2,5-dione ring system. These methods typically start from acyclic precursors containing the necessary carbon and oxygen atoms and proceed through intramolecular bond formation to yield the desired heterocyclic product.

Intramolecular Esterification and Lactonization from β-Dicarbonyl Precursors

The intramolecular cyclization of β-dicarbonyl compounds, particularly β-keto esters, is a potential pathway for the formation of lactones, including furan-2,5-dione derivatives. This strategy relies on the generation of a dianion from a β-keto ester, which can then undergo intramolecular alkylation to form a cyclic β-keto lactone. While this method has been successfully employed for the synthesis of macrocyclic β-keto lactones, its application to the direct synthesis of 3-substituted furan-2,5-diones is less commonly reported. The reaction is often complicated by competing elimination reactions, especially in the formation of smaller ring systems.

Condensation Reactions of Carbonyl Compounds under Catalytic Conditions

Condensation reactions involving carbonyl compounds provide another avenue for the synthesis of the furan-2,5-dione skeleton. For instance, the reaction of ketones with dimethyl or ethyl carbonate in the presence of a strong base can yield β-keto esters, which are potential precursors for cyclization. nih.gov While this is a general method for β-keto ester synthesis, its specific application to precursors that would lead to 3-ethylfuran-2,5-dione requires further investigation.

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly relied on transition metal catalysis to achieve efficient and selective bond formations. Palladium and copper catalysts, in particular, have been instrumental in the development of novel routes to furanone systems.

Palladium-Catalyzed Coupling and Cyclization for Furanone System Formation

Palladium catalysis offers powerful tools for the construction of furanone rings. One notable method is the palladium-catalyzed oxidative carbonylation of terminal alkynes, which can produce maleic anhydrides. researchgate.net This reaction proceeds in the presence of a palladium catalyst, such as PdI2, and an oxidant. While this method is effective for producing the parent maleic anhydride (B1165640), achieving specific 3-alkylation, such as the introduction of an ethyl group, would likely require a suitably substituted alkyne precursor.

Another palladium-catalyzed approach involves the oxidative cyclization of α-hydroxyenones or β-hydroxyenones to furnish furan-3(2H)-one derivatives. mdpi.com This methodology demonstrates the utility of palladium in mediating intramolecular C-O bond formation to construct the furanone core.

| Catalyst System | Starting Material | Product | Yield (%) | Reference |

| PdI2 / KI / CO / Air | Terminal Alkynes | Maleic Anhydrides | Fair | researchgate.net |

| Pd(II) | α-Hydroxyenones | Furan-3(2H)-one derivatives | Not specified | mdpi.com |

Copper-Mediated Reactions for Functionalized Furan-2,5-diones

Derivatization from Pre-formed Furan-2,5-dione Scaffolds

An alternative to constructing the furan-2,5-dione ring from acyclic precursors is to start with the parent compound, maleic anhydride, and introduce the desired substituent.

Maleic anhydride is a readily available and highly reactive molecule. wikipedia.org Its double bond is susceptible to various addition reactions. One potential strategy for the synthesis of this compound is the direct alkylation of maleic anhydride. The reaction of maleic anhydride with thiol compounds proceeds via a Michael addition mechanism, indicating the electrophilic nature of the double bond. mdpi.com This suggests that a nucleophilic ethylating agent could potentially add to the 3-position. However, controlling the regioselectivity and preventing polymerization or other side reactions can be challenging.

| Reagent | Substrate | Product | Reaction Type | Reference |

| Thiol compounds | Maleic Anhydride | Succinated Thiol Adducts | Michael Addition | mdpi.com |

Halogenation and Subsequent Functionalization of Furan-2,5-dione Rings

The introduction of halogen atoms onto the furan-2,5-dione ring serves as a critical step for further molecular elaboration. The inherent reactivity of the furan (B31954) system necessitates carefully controlled conditions to achieve selective halogenation.

Direct halogenation of furan rings with elemental bromine or chlorine can be vigorous, often leading to polyhalogenated products pharmaguideline.com. Therefore, milder reagents and conditions are typically employed to achieve mono- or di-substitution. For instance, bromination using N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS) provides a more controlled approach quimicaorganica.org. The reaction of furan-2,5-dione (maleic anhydride) with chlorine atoms has been studied, indicating the ring's susceptibility to radical attack, which can lead to adduct formation rsc.org.

Once halogenated, the furan-2,5-dione ring becomes a versatile substrate for subsequent functionalization via nucleophilic substitution reactions. The electron-withdrawing nature of the two carbonyl groups activates the ring, making the halogen atoms labile and susceptible to displacement by a wide range of nucleophiles. Compounds such as 3,4-dihalo-5-hydroxy-2(5H)-furanones are particularly reactive substrates nih.gov. These molecules possess two electronegative halogen atoms at the C3 and C4 positions, which exhibit different reactivities, allowing for selective and sequential substitution reactions nih.gov. This differential reactivity provides a pathway to introduce various functional groups onto the furanone core. For example, reactions with bifunctional nucleophiles like 2-mercaptoethanol can lead to substitution at the C4 position or condensation products, depending on the reaction conditions nih.gov.

Table 1: Functionalization of Halogenated Furanone Derivatives This table illustrates the versatility of halogenated furanones in synthesis, showing how different nucleophiles can displace halogen atoms to create a variety of functionalized products.

| Halogenated Substrate | Nucleophile | Reaction Type | Product Type |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | 2-Mercaptoethanol | Nucleophilic Substitution | 4-(2-Hydroxyethylthio)-3-chloro-5-hydroxy-2(5H)-furanone |

| 3,4-Dibromo-5-hydroxy-2(5H)-furanone | Mercaptoacetic acid | Nucleophilic Substitution | Substituted thioacetic acid derivative |

| 5-Bromo-3,4-dichloro-2(5H)-furanone | Thionyl chloride | Halogenation | 3,4,5-Trichloro-2(5H)-furanone |

Nucleophilic Addition and Substitution Reactions on Unsaturated Furanone Systems

The unsaturated furanone system, characterized by the endocyclic double bond conjugated with the carbonyl groups, is an excellent electrophile. This electronic feature makes it highly susceptible to both nucleophilic addition and substitution reactions. While simple furans are electron-rich and generally unreactive towards nucleophiles quimicaorganica.org, the furan-2,5-dione structure is electron-poor and readily attacked.

Nucleophilic addition, often a Michael-type or 1,4-conjugate addition, occurs when a nucleophile attacks one of the carbon atoms of the C=C double bond. This reaction is a fundamental process for introducing substituents at the C3 and C4 positions of the furanone ring. The rate and viability of this addition are significantly influenced by the electronic properties of the ring; the presence of two carbonyl groups makes the carbonyl carbon a strong electrophile, facilitating the attack masterorganicchemistry.com. The reaction proceeds through a tetrahedral intermediate, which is then protonated to yield the final addition product fiveable.melibretexts.org.

Nucleophilic aromatic substitution (SNAr) is another key transformation for functionalizing the furan-2,5-dione ring, particularly when a suitable leaving group, such as a halogen, is present. The reaction is accelerated by the presence of strong electron-withdrawing groups (the carbonyls), which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction masterorganicchemistry.com. Studies on related furan systems have shown that leaving groups like arylthio or arylsulfonyl can be effectively displaced by nucleophiles such as cyclic amines chempap.org. This methodology allows for the direct introduction of nitrogen- and sulfur-containing moieties onto the furanone core.

Table 2: Examples of Nucleophilic Reactions on Furanone Systems This table provides examples of nucleophilic reactions, demonstrating how different nucleophiles interact with the activated furanone ring through either addition or substitution mechanisms.

| Furanone System | Nucleophile | Reaction Type | Key Feature |

| 2(5H)-Furanone | Nitrogen Nucleophiles | Addition/Substitution | Formation of nitrogen-containing heterocyclic adducts researchgate.net |

| 3,4-Dihalofuran-2,5-dione | Amines, Thiols | Nucleophilic Substitution | Displacement of a halogen atom nih.gov |

| 2-Cyano-3-(5-X-2-furyl)acrylonitrile | Secondary Amines | Nucleophilic Substitution | Displacement of leaving group X from the furan ring chempap.org |

Green Chemistry Approaches in Furan-2,5-dione Synthesis

In line with the principles of sustainable chemistry, significant research has been directed towards developing environmentally benign synthetic routes to furan-2,5-diones. These approaches often leverage biomass-derived starting materials and catalytic processes to minimize waste and energy consumption unive.itrsc.org.

Catalytic Oxidation and Ring-Opening Strategies for Furan Precursors

A prominent green strategy involves the catalytic oxidation of readily available furan precursors, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can be sourced from lignocellulosic biomass frontiersin.org. The vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts is a well-established method for producing maleic anhydride, a direct precursor to the furan-2,5-dione ring researchgate.net. This process typically proceeds through the formation of an endoperoxide intermediate researchgate.net. More recent developments focus on using cleaner oxidants and more efficient catalysts. For example, the oxidation of furan derivatives to maleic acid has been achieved using hydrogen peroxide as the oxidant in the presence of a titanium silicate (TS-1) and acetic acid catalyst system acs.org.

Ring-opening strategies offer another versatile and green pathway. In this approach, the furan ring of a precursor is catalytically cleaved to form a 1,4-dicarbonyl intermediate, which can then undergo intramolecular cyclization to form the desired dione (B5365651) product. For instance, furans can undergo oxidative ring-opening catalyzed by Mn(III)/Co(II) systems in an oxygen atmosphere to generate 1,4-dicarbonyl moieties nih.govrsc.org. Similarly, iron(III) chloride (FeCl3) has been shown to catalyze the ring-opening of furans in the presence of dialkyl phosphonates, providing access to functionalized dicarbonyl compounds rsc.org. These methods are advantageous as they can start from renewable furanic platform chemicals and often proceed under mild conditions.

Table 3: Green Catalytic Approaches to Furan-2,5-dione Precursors This table summarizes various green catalytic methods, highlighting the catalysts, precursors, and reaction types used to synthesize furan-2,5-dione and its precursors from renewable sources.

| Catalytic System | Furan Precursor | Reaction Type | Product/Intermediate |

| Vanadium-based catalysts | Furan | Vapor-phase oxidation | Maleic Anhydride researchgate.net |

| Mn(III)/Co(II) / O2 | 2-Substituted Furans | Oxidative ring-opening | 1,4-Dicarbonyl moieties nih.govrsc.org |

| TS-1 / Acetic Acid / H2O2 | Furfural, Furan | Liquid-phase oxidation | Maleic Acid acs.org |

| FeCl3 | Furan | Catalytic ring-opening | 2,5-Dicarbonyl-3-ene-phosphates rsc.org |

Chemical Reactivity and Transformation Mechanisms of 3 Ethylfuran 2,5 Dione

Ring-Opening Reactions and Mechanistic Pathways

Ring-opening reactions are a prominent feature of furan (B31954) chemistry, often initiated by oxidation. These transformations convert the heterocyclic core into linear, functionalized compounds.

The oxidation of furans is a well-established method for generating unsaturated 1,4-dicarbonyl compounds. acs.orgucr.edu For substituted furans, this transformation proceeds via ring cleavage. The atmospheric oxidation of furan and its methylated analogs, initiated by hydroxyl (OH) radicals, has been studied extensively. acs.orgresearchgate.net The reaction typically begins with the addition of the OH radical to the C2 or C5 position of the furan ring. This addition leads to a chemically activated adduct that can undergo ring cleavage by breaking the C-O bond, ultimately reacting with molecular oxygen to form an unsaturated 1,4-dicarbonyl and a hydroperoxyl radical (HO₂). acs.org

In the case of 2,5-dimethylfuran (B142691), oxidation leads to the formation of 3-hexene-2,5-dione. researchgate.netcardiff.ac.ukresearchgate.net By analogy, the oxidation of 3-Ethylfuran-2,5-dione is expected to proceed through a similar mechanistic pathway, yielding an ethyl-substituted unsaturated 1,4-dicarbonyl compound. The initial step is the formation of an unstable intermediate which rapidly rearranges to the more stable linear dicarbonyl structure. This process can be catalyzed by various means, including photochemical degradation, enzymatic action, or chemical oxidants. ucr.eduresearchgate.netnih.gov

Table 1: Examples of Unsaturated 1,4-Dicarbonyls from Furan Oxidation

| Starting Furan Derivative | Major Unsaturated 1,4-Dicarbonyl Product | Reference(s) |

| Furan | Butenedial | researchgate.net |

| 2-Methylfuran (B129897) | 4-Oxo-2-pentenal | researchgate.net |

| 3-Methylfuran (B129892) | 2-Methylbutenedial | acs.org |

| 2,5-Dimethylfuran | 3-Hexene-2,5-dione | researchgate.netescholarship.org |

The mechanistic pathway from a furan ring to a linear dicarbonyl compound often involves an epoxide intermediate. cardiff.ac.uknih.gov The oxidation of one of the double bonds in the furan ring leads to a highly strained and unstable epoxide. This intermediate is not typically isolated but undergoes a rapid rearrangement process. cardiff.ac.ukresearchgate.net

This rearrangement involves the cleavage of the furan ring to relieve strain, resulting in the formation of the cis-enedione. nih.gov Studies using gold catalysts for the oxidation of 2,5-dimethylfuran have shown that the reaction proceeds through an initial epoxidation, followed by rearrangement to produce hex-3-ene-2,5-dione. cardiff.ac.ukresearchgate.net Similarly, the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols, proceeds via a 2,5-dihydrofuran (B41785) intermediate that can be hydrolyzed to a pyranone, showcasing the tendency of oxidized furan systems to rearrange. thieme-connect.com For this compound, this pathway suggests that epoxidation would be a key transient step toward the formation of the corresponding open-chain dicarbonyl product.

Cycloaddition Reactions

The conjugated diene system of the furan ring allows this compound to participate in cycloaddition reactions, providing routes to complex polycyclic and heterocyclic structures.

The furan nucleus can serve as a 4π-electron component (diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. chim.itmdpi.com However, the aromatic character of the furan ring reduces its reactivity compared to acyclic dienes, and the resulting cycloaddition reactions are often reversible. mdpi.comrsc.org

This compound, possessing a furan ring, can react with various dienophiles. The presence of the electron-withdrawing anhydride (B1165640) moiety and the ethyl group on the furan ring influences the electronic properties and steric accessibility of the diene system, thereby affecting the reaction's rate and selectivity. chim.it The reaction of furan derivatives with dienophiles such as maleic anhydride or N-aryl maleimides typically yields bicyclic adducts. rsc.orgacademie-sciences.fr The stereochemical outcome of these reactions, particularly the endo/exo selectivity, is controlled by factors like secondary orbital interactions and steric hindrance. chim.it While furan-2,5-dione (maleic anhydride) itself is a potent dienophile, substituted furan-2,5-diones can act as dienes, although their reactivity may be modulated by the substituents.

A significant reaction pathway for 3-substituted furan-2,5-diones involves their reaction with imines or Schiff bases to form seven-membered heterocyclic rings. This transformation is classified as a [2+5] cycloaddition reaction, where the anhydride acts as the two-atom component and the imine provides the five-atom component. researchgate.netsciencescholar.ussciencescholar.us

Research has demonstrated the synthesis of novel 1,3-oxazepine-tetra-one derivatives from the reaction of 3-methylfuran-2,5-dione with various Schiff bases. researchgate.netrjptonline.orgresearchgate.net The reaction typically proceeds by refluxing the anhydride and the Schiff base in a suitable solvent like dry benzene. uomustansiriyah.edu.iquokerbala.edu.iq The mechanism involves a nucleophilic attack of the imine nitrogen on one of the carbonyl carbons of the anhydride, followed by ring opening and subsequent cyclization to form the seven-membered oxazepine ring.

By extension, this compound is expected to react similarly with a variety of Schiff bases (derived from aromatic aldehydes and aromatic amines) to yield a corresponding series of novel disubstituted 1,3-oxazepine-tetra-one derivatives. researchgate.netrjptonline.org

Table 2: Synthesis of 1,3-Oxazepine-tetra-one Derivatives from 3-Substituted Anhydrides and Schiff Bases

| Anhydride | Schiff Base Precursors (Amine + Aldehyde) | Resulting Heterocyclic System | Reference(s) |

| 3-Methylfuran-2,5-dione | Aromatic Amine + Aromatic Aldehyde | Disubstituted 1,3-Oxazepine-tetra-one | researchgate.netrjptonline.org |

| 3-Phenyldihydrofuran-2,5-dione | Aromatic Amine + Aromatic Aldehyde | Disubstituted 1,3-Oxazepine-tetra-one | researchgate.netresearchgate.net |

| Phthalic Anhydride | 4-Methyl Aniline + Substituted Benzaldehyde | 1,3-Oxazepine-4,7-dione derivative | uomustansiriyah.edu.iq |

| Maleic Anhydride | Bis-azoimine derivatives | Bis-azo bis-1,3-oxazepine-4,7-dione | uokerbala.edu.iq |

Redox Chemistry

The redox chemistry of this compound is characterized by the susceptibility of both the furan ring and the dione (B5365651) functionality to oxidation and reduction.

Oxidation reactions, as discussed under ring-opening (Section 3.1), primarily target the electron-rich furan ring, leading to cleavage and the formation of acyclic dicarbonyls. acs.org Under certain conditions, the ethyl group could also be susceptible to oxidation, though this would likely require more vigorous reagents. The furan-2,5-dione moiety can be involved in redox cycling, particularly in biological contexts. For instance, naphtho[1,2-b]furan-4,5-dione (B1211137) derivatives have been investigated as specific substrates for the two-electron oxidoreductase NQO1, where they undergo redox cycling to generate reactive oxygen species (ROS). nih.gov

Reduction of this compound would target the carbonyl groups and the carbon-carbon double bond of the furan ring. The anhydride functionality can be reduced by common reducing agents to form the corresponding diol or lactones. Catalytic hydrogenation could potentially reduce the C=C bond within the furan ring, leading to the saturated analog, 3-Ethyldihydrofuran-2,5-dione (3-ethylsuccinic anhydride). The specific outcome of the reduction would depend heavily on the choice of reagent and reaction conditions.

Oxidation Pathways and Derivative Formation

The oxidation of this compound can proceed through several pathways, primarily involving the furan ring or the ethyl substituent. While specific studies on this compound are limited, its reactivity can be inferred from related furanic compounds and alkyl-substituted ketones.

The gas-phase oxidation of similar compounds, such as furan and its alkylated derivatives, is often initiated by hydroxyl (OH) radicals. researchgate.netacs.org This can lead to either ring-opening or the formation of ring-retaining products like hydroxy-furanones. researchgate.netacs.org For instance, the oxidation of 2,5-dimethylfuran can yield hex-3-ene-2,5-dione through a ring-opening rearrangement reaction, which can be followed by further oxidation. cardiff.ac.uknrel.gov Analogously, oxidation of this compound could lead to ring-opened dicarbonyl compounds.

Another potential pathway is the oxidation of the ethyl group itself. The oxidation of levulinic acid (4-oxopentanoic acid), a keto-acid, to maleic anhydride involves the oxidative scission of a terminal methyl group. acs.org This suggests that under certain catalytic conditions, the ethyl group of this compound could be susceptible to oxidation, potentially forming more complex carboxylic acid derivatives or undergoing cleavage.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/Condition | Potential Product(s) | Reaction Pathway |

|---|---|---|---|

| This compound | Peroxy acids, O₂, Catalysts | 3-Ethyl-4,5-epoxy-dihydrofuran-2,5-dione | Epoxidation of the double bond |

| This compound | OH Radicals (gas-phase) | Ring-opened dicarbonyls (e.g., 2-ethyl-3-oxobut-1-enedioic acid) | Ring-opening following radical addition |

| This compound | Strong oxidants (e.g., KMnO₄) | 3-(1-Hydroxyethyl)furan-2,5-dione, 3-Acetylfuran-2,5-dione | Oxidation of the ethyl group |

Reduction Processes and Corresponding Products

The reduction of this compound targets the carbonyl groups and the carbon-carbon double bond of the furanone ring. The use of specific reducing agents can selectively reduce different functionalities.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to reduce the carbonyl groups. For example, the reduction of 2,3-dimethylmaleic anhydride with sodium borohydride yields 3,4,5-trimethyl-2(5H)-furanone by selectively reducing one carbonyl group. evitachem.com A similar reaction with this compound would likely produce 3-ethyl-5-hydroxy-2(5H)-furanone. More potent reducing agents like LiAlH₄ could further reduce the remaining carbonyl and the ester linkage, potentially leading to diols.

Catalytic hydrogenation (e.g., using Pd/C or Pt) can reduce the carbon-carbon double bond, yielding 3-ethyldihydrofuran-2,5-dione (ethylsuccinic anhydride). This type of reduction is common for α,β-unsaturated carbonyl compounds.

Table 2: Potential Reduction Products of this compound

| Reactant | Reducing Agent | Potential Product(s) | Functionality Reduced |

|---|---|---|---|

| This compound | H₂/Pd-C | 3-Ethyldihydrofuran-2,5-dione | C=C double bond |

| This compound | NaBH₄ | 3-Ethyl-5-hydroxy-2(5H)-furanone | One C=O group |

| This compound | LiAlH₄ | 2-Ethylbutane-1,4-diol | Both C=O groups and ester cleavage |

Electrophilic and Nucleophilic Substitution Reactions

The furanone ring is susceptible to both nucleophilic and electrophilic attacks. The electron-withdrawing nature of the carbonyl groups makes the ring electron-deficient, particularly at the C4 position, rendering it susceptible to nucleophilic attack. This is well-documented in studies of 3,4-dihalo-2(5H)-furanones, which readily react with a variety of N-, O-, and S-centered nucleophiles at the C4 or C5 positions, depending on the reaction conditions and the nature of the leaving group. mdpi.comnih.gov Nucleophilic substitution can occur via an addition-elimination mechanism. mdpi.com

Conversely, furan and its derivatives are known to undergo electrophilic substitution reactions due to their aromatic character. derpharmachemica.com While the anhydride functionality in this compound deactivates the ring towards electrophilic attack, the electron-donating ethyl group at the C3 position could direct incoming electrophiles. However, addition reactions to the double bond often compete with or are favored over substitution. Facile electrophilic substitution has been observed in some 4-amino-2(5H)-furanones. nih.gov

Table 3: Summary of Potential Substitution Reactions

| Reaction Type | Reagent | Reactive Site | Potential Product Type |

|---|---|---|---|

| Nucleophilic Addition-Elimination | Amines, Thiols, Alkoxides | C4-position | 4-substituted-3-ethylfuran-2,5-dione |

| Michael Addition (Nucleophilic) | Enolates, Grignard reagents | C4-position | 3-Ethyl-4-substituted-dihydrofuran-2,5-dione |

| Electrophilic Addition | Halogens (e.g., Br₂) | C=C double bond | 3,4-Dihalo-3-ethyldihydrofuran-2,5-dione |

Radical reactions provide another significant pathway for the transformation of this compound. Such reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. rutgers.edulibretexts.orgsrmist.edu.in

Initiation: The reaction can be initiated by the homolytic cleavage of a bond in an initiator molecule (e.g., a peroxide) to form radicals. libretexts.org These radicals can then react with this compound in several ways: by abstracting a hydrogen atom from the ethyl group (specifically from the allylic methylene (B1212753) position) to form a stabilized carbon radical, or by adding across the carbon-carbon double bond. rutgers.edu

Propagation: The newly formed radical is a reactive intermediate that propagates the chain. fiveable.me If a radical is formed on the ethyl group, it can react with other molecules. If the radical adds to the double bond, it creates a radical at the adjacent carbon. This radical can then react with another monomer of this compound, leading to polymerization. This is analogous to the radical polymerization of other vinyl monomers. libretexts.org The atmospheric oxidation of furans, initiated by OH radicals, is a well-studied example of a radical-driven process that can lead to ring-opening. acs.orgresearchgate.net

Termination: The chain reaction ceases when two radicals combine or are removed by a radical inhibitor. srmist.edu.inlibretexts.org

The presence of the ethyl group provides a site for allylic hydrogen abstraction, which can be a key step in initiating radical-mediated transformations. Free radical addition of maleic anhydride to lipids, for instance, is a known industrial process. rsc.org

Table 4: General Mechanism of Radical Chain Propagation

| Step | Description | Example with this compound (EFD) |

|---|---|---|

| Initiation | Formation of initial radical species (R•) from an initiator. | R• + EFD → R-H + •CH(CH₃)C=C(C=O)OC=O (Allylic H-abstraction) |

| Propagation | The initial radical reacts to form product and a new radical, continuing the chain. | EFD-Radical + EFD (monomer) → Dimer-Radical |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | 2 x EFD-Radical → Dimer |

Advanced Spectroscopic and Analytical Characterization of 3 Ethylfuran 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 3-Ethylfuran-2,5-dione, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each nucleus, confirming the presence and connectivity of the ethyl group and the furan-dione ring system.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the vinylic proton on the furan-dione ring. Due to the lack of experimental data, the following chemical shifts are predicted based on the analysis of similar structures and computational prediction tools. hmdb.cahmdb.cacannabisdatabase.canp-mrd.org

The ethyl group should present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing furan-dione ring are expected to be deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet, shifted upfield relative to the methylene protons. The single vinylic proton on the double bond of the ring is anticipated to be significantly deshielded due to the influence of the adjacent carbonyl groups and the double bond's electronic environment, appearing as a singlet.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Vinylic -H | 6.5 - 7.5 | Singlet (s) |

| Ethyl -CH₂- | 2.5 - 3.0 | Quartet (q) |

| Ethyl -CH₃ | 1.1 - 1.4 | Triplet (t) |

These are predicted values and should be confirmed by experimental data.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, six distinct carbon signals are expected.

The two carbonyl carbons of the anhydride (B1165640) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The two sp² carbons of the double bond will also be significantly deshielded, with the substituted carbon appearing at a different chemical shift than the one bonded to the vinylic proton. The two carbons of the ethyl group will appear in the upfield region of the spectrum. Computational prediction tools and data from analogous compounds suggest the following chemical shifts. hmdb.cacheminfo.orgnmrdb.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Anhydride) | 165 - 175 |

| C=C (Substituted) | 140 - 150 |

| C=C (Vinylic) | 130 - 140 |

| Ethyl -CH₂- | 20 - 30 |

| Ethyl -CH₃ | 10 - 15 |

These are predicted values and should be confirmed by experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the cyclic anhydride and the ethyl group. For cyclic anhydrides, two distinct carbonyl (C=O) stretching bands are a key feature, arising from symmetric and asymmetric stretching modes. udel.eduspectroscopyonline.comuomustansiriyah.edu.iqlibretexts.orgacs.org The presence of a C=C double bond within the ring will also give rise to a characteristic stretching vibration. The ethyl group will be identifiable by its C-H stretching and bending vibrations.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Anhydride) | 1850 - 1800 and 1780 - 1740 | Asymmetric and Symmetric Stretch |

| C=C (Alkene) | 1680 - 1620 | Stretch |

| C-H (Ethyl) | 2980 - 2850 | Stretch |

| C-O (Anhydride) | 1300 - 1000 | Stretch |

These are predicted values based on characteristic functional group frequencies and should be confirmed by experimental data.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) further allows for the elucidation of its structure through controlled fragmentation.

In a tandem mass spectrometry experiment, the molecular ion of this compound (m/z 126.03) would be isolated and subjected to collision-induced dissociation. While specific experimental data is unavailable, plausible fragmentation pathways can be predicted based on the known behavior of similar compounds. tutorchase.comnist.govlibretexts.orggatech.edu

Key expected fragmentation patterns would involve the loss of small, stable neutral molecules. The primary fragmentations would likely be the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride ring. Another predictable fragmentation is the loss of the ethyl group as an ethene molecule via a McLafferty-type rearrangement or as an ethyl radical.

Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 126.03 | 98.02 | CO |

| 126.03 | 82.02 | CO₂ |

| 126.03 | 97.02 | C₂H₅ |

| 98.02 | 70.01 | CO |

These are predicted fragmentation pathways and require experimental verification.

Photoionization Mass Spectrometry for Reactive Intermediate Detection

Photoionization Mass Spectrometry (PIMS) is a powerful analytical technique used to study the complex chemical kinetics of combustion and oxidation reactions. univaq.it By using tunable vacuum ultraviolet (VUV) synchrotron radiation, PIMS allows for the identification of short-lived reactive intermediates based on their mass-to-charge ratio and their unique photoionization spectra. univaq.itrsc.org This "soft ionization" method minimizes the fragmentation of parent molecules, which is crucial for the unambiguous identification of isomers in complex gas-phase environments. rsc.org

While direct PIMS studies on this compound are not extensively documented, research on analogous compounds like 2,5-dimethylfuran (B142691) (2,5-DMF) provides significant insights into the potential reactive intermediates that could be detected. rsc.orgusfca.edu In studies of 2,5-DMF oxidation, PIMS has been instrumental in identifying a range of primary products and intermediates. usfca.edu The experimental photoionization spectra are compared with simulated or literature spectra to confirm the identity of various species. rsc.org

For instance, in the O(³P)-initiated oxidation of 2,5-DMF at elevated temperatures (550-700 K), several key intermediates have been identified. usfca.edu The reaction proceeds through pathways including O(³P) addition and hydrogen abstraction, leading to the formation of various products. usfca.edu Based on these analogous reactions, the pyrolysis or oxidation of this compound would be expected to generate a series of reactive intermediates as the furan (B31954) ring undergoes cleavage and rearrangement.

Table 1: Representative Reactive Intermediates and Products Identified in the Oxidation of 2,5-Dimethylfuran by PIMS

| m/z | Compound Name | Formula | Type | Reference |

|---|---|---|---|---|

| 70 | 3-Buten-2-one | C₄H₆O | Intermediate | usfca.edu |

| 84 | 3-Penten-2-one | C₅H₈O | Product | usfca.edu |

| 112 | (Z)-3-Hexene-2,5-dione | C₆H₈O₂ | Product | usfca.edu |

The detection of species like (Z)-3-hexene-2,5-dione (also known as 1,2-diacetylethylene) from 2,5-DMF suggests that the core dione (B5365651) structure can be formed through ring-opening mechanisms. rsc.orgnrel.gov By analogy, the analysis of this compound using PIMS would likely focus on identifying ethyl-substituted ring-opened dicarbonyls and other related intermediates.

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Gas Chromatography (GC) Coupled with Flame Ionization and Mass Spectrometric Detectors

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of furan derivatives. Coupled with Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification, GC provides a robust method for purity assessment and the analysis of complex mixtures resulting from synthesis or degradation studies. nih.govmdpi.com

Research on furan and its alkylated derivatives demonstrates the power of GC-MS in separating and identifying numerous components in various matrices. mdpi.com For instance, methods have been developed to separate a wide range of furan derivatives, including isomers that are often difficult to resolve, such as 2-methylfuran (B129897) and 3-methylfuran (B129892). mdpi.com The choice of the chromatographic column is critical for achieving such separations. A notable example is the successful baseline separation of the isomers 2-ethylfuran (B109080) and 2,5-dimethylfuran using a Supelco Equity-1 column, which allows for their accurate individual quantification by single quadrupole MS. nih.gov

In the context of this compound, GC-based methods would be essential for:

Purity Assessment: Determining the percentage purity of a synthesized batch by separating the main compound from any starting materials, solvents, or by-products.

Reaction Monitoring: Tracking the formation of this compound from its precursors or monitoring its degradation. Studies on the photo-oxidation of related compounds like 3-methylfuran have used GC-FID to quantify the formation of dicarbonyl products, such as 2-methylbutenedial. researchgate.net

Analysis of Complex Mixtures: Identifying and quantifying this compound when it is a component in a larger mixture, such as in pyrolysis products of biomass where compounds like 3-methylfuran-2,5-dione have been detected. researchgate.net

Table 2: Example GC Column and Conditions for Furan Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Column | Supelco Equity-1 (60 m x 0.25 mm, 1.0 µm film thickness) | nih.gov |

| Application | Baseline separation of 2-ethylfuran and 2,5-dimethylfuran | nih.gov |

| Detection | Single Quadrupole Mass Spectrometry | nih.gov |

This demonstrates that specialized GC columns and methods are capable of resolving structurally similar furan derivatives, a capability that is directly transferable to the analysis of mixtures containing this compound and its potential isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomeric Differentiation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly valuable for the analysis of less volatile, polar, or thermally unstable compounds. The coupling of LC with MS, especially tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the differentiation of isomers. chromatographyonline.comnsf.gov

While specific LC-MS applications for this compound are not prevalent in the literature, the principles of the technique are widely applied for isomer separation in many chemical classes. nsf.gov The separation in LC is based on the differential partitioning of analytes between a stationary phase and a mobile phase. By carefully selecting the column chemistry (e.g., C18) and the mobile phase gradient, it is possible to resolve isomers that differ subtly in their structure and polarity. chromatographyonline.comnsf.gov

The application of LC-MS for isomeric differentiation of furan-related compounds would be particularly relevant in scenarios such as:

Distinguishing Positional Isomers: Separating this compound from other isomers, such as 3-ethyl-2(5H)-furanone or other furanones that might form as by-products during synthesis or degradation.

Analysis of Degradation Products: In forced degradation studies, LC-MS/MS can be used to identify and characterize the resulting products. chromatographyonline.com For example, analysis of other compounds under various stress conditions (acidic, alkaline, oxidative) reveals multiple degradation products, which are separated by LC and identified by their mass spectra. chromatographyonline.com A similar approach could elucidate the degradation pathways of this compound.

Resolving Structural Isomers: High-resolution mass spectrometry combined with LC can differentiate isomers with the same elemental composition but different structural arrangements. Advanced techniques like ion mobility spectrometry coupled with LC-MS provide an additional dimension of separation based on the ion's size and shape, further enhancing the ability to resolve complex isomeric mixtures. nsf.gov

Table 3: General LC-MS Parameters for Separation of Organic Compounds

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC) | chromatographyonline.com |

| Column | ACE C18 (100 mm x 4.6 mm, 5 µm) | chromatographyonline.com |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) containing formic acid | chromatographyonline.com |

| Detector | Triple Quadrupole Mass Spectrometer (LCMS-8050) | chromatographyonline.com |

| Ionization | Electrospray Ionization (ESI) | chromatographyonline.com |

| Application | Separation and identification of parent drug and degradation products | chromatographyonline.com |

By employing such LC-MS methodologies, a comprehensive characterization of this compound and its related isomers in various sample matrices can be achieved, providing crucial information on its stability and purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylfuran (2,5-DMF) |

| 3-Methylfuran |

| 2-Methylfuran |

| Furan |

| 3-Buten-2-one |

| 3-Penten-2-one |

| (Z)-3-Hexene-2,5-dione (1,2-diacetylethylene) |

| 2,5-Dimethylfuran-3(2H)-one |

| 2-Ethylfuran |

| 3-Methylfuran-2,5-dione |

| 2-Methylbutenedial |

| 3-Ethyl-2(5H)-furanone |

| Acetonitrile |

Computational and Theoretical Investigations of 3 Ethylfuran 2,5 Dione Chemistry

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

No articles were found that employ molecular dynamics (MD) simulations to study the conformational landscape of 3-Ethylfuran-2,5-dione, such as the rotation of the ethyl group, or to predict its reactivity in different solvent environments.

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling of the complex reaction systems involving this compound is a critical aspect of understanding its chemical behavior, transformation pathways, and ultimate fate in various environments, such as the atmosphere or in combustion processes. While direct, detailed kinetic modeling studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established through research on analogous compounds. These include furan-2,5-dione (maleic anhydride), alkyl-substituted furans, and other unsaturated dicarbonyls. nih.govresearchgate.netacs.orgrsc.orgsemanticscholar.org

The modeling process for a compound like this compound would involve constructing a detailed reaction mechanism that includes all plausible elementary reaction steps. This mechanism is then used to simulate the concentration profiles of reactants, intermediates, and products over time under specific conditions of temperature and pressure. The accuracy of such a model hinges on the availability of reliable rate coefficients for each elementary reaction.

Theoretical and computational chemistry play a pivotal role in determining these rate coefficients, especially for reactive intermediates or for reactions that are difficult to study experimentally. Methodologies such as Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are commonly employed to calculate temperature- and pressure-dependent rate constants. whiterose.ac.ukacs.org For instance, studies on the reactions of similar furanic compounds with hydroxyl (OH) radicals often utilize master equation analyses (MESMER) to gain deeper insight into the competition between different reaction channels, such as OH-addition to the furan (B31954) ring versus H-atom abstraction from substituent groups. whiterose.ac.ukacs.orgnih.gov

For this compound, a kinetic model would need to consider several key reaction classes:

Reactions with Atmospheric Oxidants: The primary gas-phase loss processes in the troposphere would likely be its reactions with OH radicals, nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms. acs.orgsemanticscholar.org

Photolysis: The unsaturated dione (B5365651) structure suggests that direct photolysis by solar radiation could be a significant degradation pathway.

Ring-Opening Reactions: Following the initial attack by an oxidant, the furan ring is susceptible to opening, leading to the formation of a variety of smaller, oxygenated products. rsc.orgnrel.gov

Abstraction Reactions: H-atom abstraction from the ethyl group would compete with addition reactions to the double bond. acs.org

Detailed research findings on closely related compounds provide a framework for the type of data required for robust kinetic modeling. For example, extensive studies on furan, methylfurans, and dimethylfurans have provided crucial kinetic data for their reactions with atmospheric oxidants. nih.govacs.orgnsf.gov

Table 1: Illustrative Rate Coefficients for Reactions of OH Radicals with Furan Analogs at 296 ± 2 K

This table presents experimentally determined rate coefficients for the gas-phase reactions of hydroxyl radicals with compounds structurally related to this compound. This data is essential for constructing atmospheric chemistry models and illustrates the type of kinetic parameters needed for modeling the behavior of this compound. The data is sourced from relative rate method experiments. nih.govnsf.gov

| Compound | Rate Coefficient (k_OH) (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| 2-Methylfuran (B129897) | 7.31 ± 0.35 |

| 3-Methylfuran (B129892) | 8.73 ± 0.18 |

| 2,3-Dimethylfuran | 12.6 ± 0.4 |

| 2,5-Dimethylfuran (B142691) | 12.5 ± 0.4 |

| Z-3-Hexene-2,5-dione | 5.90 ± 0.57 |

| E-3-Hexene-2,5-dione | 4.14 ± 0.02 |

Data sourced from Aschmann et al. (2011). nih.gov

Similarly, studies on the reaction of chlorine atoms with furan-2,5-dione (maleic anhydride) have shown complex behavior, including pressure and temperature dependence, indicating the formation of an intermediate adduct. researchgate.netrsc.org A kinetic model for this compound would need to account for such fall-off behavior.

Table 2: Kinetic Parameters for the Reaction of Cl Atoms with Furan-2,5-dione (Maleic Anhydride)

The reaction between chlorine atoms and furan-2,5-dione shows kinetic behavior that is dependent on both temperature and pressure. The following parameters, derived from a Troe-type fall-off fit, are used to model this reaction across different atmospheric conditions. rsc.org This serves as a model for how the reaction of this compound with Cl might be described.

| Parameter | Value and Units |

| k₀(T) | (9.4 ± 0.5) × 10⁻²⁹ (T/298)⁻⁶.³ cm⁶ molecule⁻² s⁻¹ |

| k∞(T) | (3.4 ± 0.5) × 10⁻¹¹ (T/298)⁻¹.¹ cm³ molecule⁻¹ s⁻¹ |

| ΔH | -15.7 ± 0.4 kcal mol⁻¹ |

| ΔS | -25.1 cal K⁻¹ mol⁻¹ |

Data sourced from Mazely et al. rsc.org

Applications of 3 Ethylfuran 2,5 Dione in Organic Synthesis and Materials Science Academic Focus

Role as a Key Synthetic Building Block for Advanced Heterocyclic Compounds

3-Ethylfuran-2,5-dione serves as a foundational component in the construction of diverse heterocyclic systems. Its inherent reactivity is harnessed by chemists to forge new molecular frameworks. Analogous furan-2,5-dione compounds are widely recognized as versatile building blocks for creating complex drug molecules, fine chemicals, and functional materials. For instance, the related compound 3-(Bromomethyl)-4-methylfuran-2,5-dione is noted for its role as a key intermediate in preparing pharmaceuticals and agrochemicals due to its unique reactivity and structural properties. angenechemical.com The ethyl-substituted variant is similarly employed in organic synthesis for the generation of more complex heterocyclic structures. The reactivity of the furan-2,5-dione core, characterized by its polar carbonyl groups and reactive double bond, makes it a valuable intermediate for such syntheses. solubilityofthings.com

Precursor in the Total Synthesis of Complex Organic Molecules

The strategic use of substituted furan-2,5-diones as precursors is a documented approach in the total synthesis of intricate organic molecules. While specific total syntheses commencing with this compound are not extensively detailed in available literature, the synthetic utility of its structural analogs is well-established, providing a clear blueprint for its potential applications.

The furan-2,5-dione skeleton is a platform for generating a variety of other furanone derivatives. Research on related compounds demonstrates that the core structure can be chemically modified to introduce different functionalities. For example, the synthesis of 3-bromo-5-methoxy-2(5H)-furanone has been achieved from furfural (B47365) through a multi-step process involving oxidation and subsequent bromination-dehydrobromination. unipi.it Similarly, 3-bromo-2(5H)-furanone can be prepared from 2(5H)-furanone itself. unipi.it These transformations highlight the potential of the furanone ring to be altered, suggesting that this compound could be a starting point for other substituted furanones through reactions targeting its double bond or anhydride (B1165640) moiety. The synthesis of fluorinated furanones from acyclic precursors also underscores the modular nature of assembling these heterocyclic cores. researchgate.net

Substituted furan-2,5-diones are pivotal in constructing scaffolds of significant biological interest, including pyrroles and oxazepines.

The synthesis of pyrrolidinones, a core component of many biologically active molecules, can be achieved using these precursors. A notable example is the total synthesis of (Z)-BOX A, a bilirubin (B190676) oxidation product, which starts from 3-bromo-4-methylfuran-2,5-dione. researchgate.netacs.org This synthesis proceeds through the reaction of the anhydride with an amine, followed by cyclization to form the pyrrolidinone ring system.

Furthermore, research has demonstrated the synthesis of novel disubstituted 1,3-oxazepine-tetra-one derivatives through the reaction of Schiff bases with 3-methylfuran-2,5-dione. researchgate.netresearchgate.net This cycloaddition reaction forms the seven-membered oxazepine ring, a scaffold found in various pharmacologically active compounds. sciencescholar.usresearchgate.netrjptonline.org The general applicability of this reaction suggests a similar utility for this compound.

| Furan-2,5-dione Analog | Reactant(s) | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| 3-Bromo-4-methylfuran-2,5-dione | Amines | Pyrrolidinone | researchgate.netacs.org |

| 3-Methylfuran-2,5-dione | Schiff Bases (Imines) | 1,3-Oxazepine | researchgate.netresearchgate.net |

| 3-Phenyldihydrofuran-2,5-dione | Schiff Bases (Imines) | 1,3-Oxazepine | researchgate.net |

Intermediates in Biomass Conversion Pathways

The transition to renewable feedstocks has placed significant emphasis on the chemical transformation of biomass. Furanic compounds derived from C5 and C6 sugars are key platform molecules in this endeavor. mdpi.com Intermediates structurally related to this compound have been identified in various biomass conversion pathways.

The upgrading of biomass-derived molecules into fuel precursors is a central goal of biorefining. Research has shown that furan (B31954) derivatives can be converted into valuable products, including components suitable for biodiesel and jet fuel. osti.govnih.gov An electrochemical method has been reported for coupling 2-methylfuran (B129897) with 3-hexene-2,5-dione (a derivative of 2,5-dimethylfuran) to produce a C11 intermediate. osti.govnih.gov This intermediate, 3-(5-methylfuran-2-yl)hexane-2,5-dione, was then converted in a single step to 4-ethylnonane, a viable biodiesel/jet fuel component. osti.govnih.gov While not this compound itself, the involvement of a similar dione (B5365651) structure highlights the role of such intermediates in producing long-chain alkanes suitable for fuel applications. The conversion of cellulose (B213188) into 2,5-hexanedione, another key linear dione, further establishes this compound class as a crucial bridge between biomass feedstocks and downstream fuels and chemicals. acs.org

| Biomass-Derived Intermediate | Transformation | Value-Added Product | Significance | Reference |

|---|---|---|---|---|

| 3-Hexene-2,5-dione | Electrochemical coupling with 2-methylfuran, followed by reduction | 4-Ethylnonane | Biodiesel/Jet fuel component | osti.govnih.gov |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Catalytic conversion via furanic intermediates | 2,5-Hexanedione | Platform chemical for fuels and polyesters | acs.org |

| Alkylated Furans (e.g., 2,5-dimethylfuran) | Oxidation | Ring-opened products (e.g., 3-Hexene-2,5-dione) | Intermediates in fuel degradation pathways | nrel.gov |

The oxidation of biomass-derived furanics is a common strategy to produce functionalized molecules for materials science and chemical synthesis. researchgate.net The oxidation of alkylated furans, which are considered potential biofuels, can lead to the formation of ring-opened diones. For instance, the oxidation of 2,5-dimethylfuran (B142691) has been shown to produce 3-hexene-2,5-dione. nrel.govresearchtrends.net This transformation proceeds via the addition of an oxidant across the furan ring, followed by rearrangement and ring-opening. The formation of maleic anhydride from the oxidation of furan is a well-known industrial process. rsc.org By analogy, the oxidation of 3-ethylfuran (B12657199) would be expected to yield this compound, positioning it as a potential intermediate in the oxidative degradation or valorization of C5 and C6 furanic compounds derived from biomass.

Environmental and Atmospheric Chemistry of 3 Ethylfuran 2,5 Dione and Furanone Analogues

Atmospheric Oxidation Pathways

The primary removal processes for furanoids in the troposphere are oxidation reactions initiated by hydroxyl (OH) radicals during the daytime, nitrate (B79036) (NO3) radicals at night, and to a lesser extent, atomic oxygen (O(³P)). acs.orgacs.org The presence of double bonds and the heterocyclic ring makes these molecules highly reactive. researchgate.netresearchtrends.net

The dominant atmospheric loss process for furans during the day is their reaction with the hydroxyl (OH) radical. acs.org This reaction is rapid, with rate constants for furan (B31954) and its alkyl-substituted analogues being in the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govwhiterose.ac.uksemanticscholar.org The reaction mechanism is primarily initiated by the electrophilic addition of the OH radical to the carbon-carbon double bonds within the furan ring, most favorably at the C2 or C5 positions. nih.govacs.orgnih.gov This addition forms a chemically activated adduct, which can then follow two main pathways: ring-opening or the formation of ring-retaining products. acs.orgresearchgate.netnih.gov

The presence of alkyl substituents on the furan ring, such as in 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), generally increases the reaction rate with OH radicals compared to unsubstituted furan. whiterose.ac.ukresearchgate.net This suggests that 3-Ethylfuran-2,5-dione would also be highly reactive towards OH radicals. The reaction exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. whiterose.ac.uk

Table 1: Rate Constants for the Gas-Phase Reactions of OH Radicals with Furan and its Analogues at ~298 K

| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Furan | (3.34 ± 0.48) x 10⁻¹¹ | whiterose.ac.uk |

| 2-Methylfuran | (7.31 ± 0.35) x 10⁻¹¹ | nih.gov |

| 3-Methylfuran (B129892) | (8.73 ± 0.18) x 10⁻¹¹ | nih.gov |

| 2-Ethylfuran (B109080) | (1.08 ± 2.11) x 10⁻¹⁰ | researchgate.net |

| 2,3-Dimethylfuran | (1.26 ± 0.4) x 10⁻¹⁰ | nih.gov |

| 2,5-Dimethylfuran | (1.25 ± 0.4) x 10⁻¹⁰ | nih.gov |

| Furfural (B47365) | ~4 x 10⁻¹¹ | nih.gov |

| E-3-Hexene-2,5-dione | (4.14 ± 0.02) x 10⁻¹¹ | nih.gov |

During the nighttime, the reaction with the nitrate (NO3) radical becomes a significant, and often dominant, atmospheric sink for furan and its derivatives. acs.orgacs.orgd-nb.info Similar to the OH radical reaction, the NO3 radical adds to the double bonds of the furan ring. semanticscholar.org The rate constants for these reactions are high, indicating short atmospheric lifetimes at night. acs.orgcopernicus.org For instance, the lifetime of furan with respect to reaction with NO3 is estimated to be around 18 minutes under typical nighttime concentrations. researchgate.net The reaction with NO3 is expected to be a major removal process for furan, alkyl-substituted furans, and some furanones. d-nb.infocopernicus.org However, for 2(5H)-furanone, the reaction with NO3 is not considered an important atmospheric sink. d-nb.info

Table 2: Rate Constants for the Gas-Phase Reactions of NO3 Radicals with Furan and its Analogues at ~298 K

| Compound | Rate Constant (k_NO3) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Furan | (1.50 ± 0.23) x 10⁻¹² | d-nb.info |

| 2-Methylfuran | (2.37 ± 0.55) x 10⁻¹¹ | d-nb.info |

| 3-Methylfuran | (1.26 ± 0.18) x 10⁻¹¹ | semanticscholar.org |

| 2,5-Dimethylfuran | (1.10 ± 0.33) x 10⁻¹⁰ | d-nb.info |

| Furfural | (9.28 ± 2.3) x 10⁻¹⁴ | d-nb.info |

| 5-Methyl-2(3H)-furanone | (3.00 ± 0.45) x 10⁻¹² | d-nb.info |

Reactions with ground-state atomic oxygen, O(³P), represent another oxidation pathway, particularly important in combustion chemistry but also relevant in the atmosphere. rsc.org Studies on 2,5-dimethylfuran (2,5-DMF) show that the reaction proceeds via two main channels: O(³P) addition to the double bond and H-atom abstraction from the methyl groups. rsc.orgusfca.edu The O(³P) addition pathway is generally more favorable, forming a triplet diradical that can lead to various products. usfca.edu The rate of reaction with O(³P) increases with the number of methyl groups on the furan ring. rsc.org This suggests that substituted furanones like this compound would also be susceptible to oxidation by atomic oxygen.

Formation of Secondary Atmospheric Products

The oxidation of furanoids leads to a complex mixture of secondary products, which can be broadly categorized into ring-opening and ring-retaining compounds. acs.org The distribution between these product channels is influenced by the specific furan structure and atmospheric conditions. acs.orgnih.gov

The primary pathway for the OH-adduct of many furans involves the breaking of the furan ring. acs.orgnih.gov This ring-cleavage process, followed by reaction with O₂, leads to the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.netnih.gov These compounds are major products in the atmospheric oxidation of furans. researchgate.netresearchgate.net For example, the oxidation of furan yields butenedial, while the oxidation of 2-methylfuran produces 4-oxo-2-pentenal. researchgate.netucr.edu These dicarbonyl products are themselves photochemically active and can undergo further reactions or photolysis in the atmosphere. ucr.edunih.govucc.ie The yields of these dicarbonyls can vary significantly depending on the structure of the parent furan and the presence of other pollutants like NOx. acs.orgnih.gov

Table 3: Molar Yields of Unsaturated 1,4-Dicarbonyls from OH-Initiated Oxidation of Furans

| Parent Compound | Unsaturated 1,4-Dicarbonyl Product | Molar Yield (%) | Reference(s) |

|---|---|---|---|

| Furan | Butenedial | 75 ± 5 | researchgate.net |

| 2-Methylfuran | 4-Oxo-2-pentenal | 31 ± 5 | researchgate.net |

| 3-Methylfuran | 2-Methylbutenedial | 38 ± 2 | semanticscholar.orgresearchgate.net |

| 2,3-Dimethylfuran | 3-Methyl-3-hexene-2,5-dione | 8 ± 2 | researchgate.net |

Alternatively, the intermediate radical formed from the initial oxidant attack can react to form products that retain the cyclic furanone structure. acs.orgresearchgate.net In the reaction of furan with OH radicals, the stabilized adduct can react with O₂ to form 5-hydroxy-2-furanone compounds, among other products. acs.orgnih.gov Studies on furfural and 3-methylfuran have also identified hydroxy-furanones as reaction products. nih.govsemanticscholar.orgmdpi.com For example, the oxidation of furfural is expected to yield 5-hydroxy-2(5H)-furanone. nih.govmdpi.com Similarly, the reaction of 3-methylfuran with OH and NO3 radicals produces hydroxy-methylfuranones. semanticscholar.org The reaction of 2,5-dimethylfuran with OH radicals also shows evidence of forming products with molecular weights corresponding to 5-hydroxy-5-methyl-2-furanone. nih.gov These ring-retaining products are often multifunctional and can contribute to the formation of secondary organic aerosol (SOA). copernicus.orgpsu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2(5H)-furanone |

| 5-Hydroxy-2-furanone |

| 5-Hydroxy-2(5H)-furanone |

| 5-Hydroxy-3-methyl-(5H)-furanone |

| 5-Hydroxy-4-methyl-2(5H)-furanone |

| 5-Hydroxy-5-methyl-2-furanone |

| 5-Methyl-2(3H)-furanone |

| 2(5H)-furanone |

| Acrolein |

| Butenedial |

| Furan |

| Furfural (2-Furanaldehyde) |

| Glyoxal |

| Hydroxyacetone |

| Maleic anhydride (B1165640) (2,5-Furandione) |

| Methylglyoxal |

| 2-Methylbutenedial |

| 2-Methylfuran |

| 3-Methylfuran |

| 2,3-Dimethylfuran |

| 2,5-Dimethylfuran |

| 2-Ethylfuran |

| 2-Nitrofurfural |

| 3-Hexene-2,5-dione |

| 4-Oxo-2-pentenal |

| Ozone |

| PAN (Peroxyacetyl nitrate) |

| Pyruvic acid |

| Succinic anhydride |

| Toluene |

| o-Xylene |

Oxidative Stability and Environmental Fate in Gaseous and Condensed Phases

The environmental persistence and transformation of this compound and related furanone analogues are dictated by their chemical reactivity in both the atmosphere (gaseous phase) and in soil and water (condensed phases). As an alkyl-substituted maleic anhydride, the behavior of this compound can be largely inferred from its parent compound, maleic anhydride, and other methylated analogues like 3-methylfuran-2,5-dione (methylmaleic anhydride). copernicus.org Furanoids, as a class of compounds, are recognized as significant contributors to atmospheric chemistry, particularly in biomass burning plumes, where they can influence ozone (O₃) and secondary organic aerosol (SOA) formation. acs.orgnoaa.govcopernicus.org

Gaseous Phase Atmospheric Chemistry

In the gaseous phase, the atmospheric lifetime of furanones is primarily controlled by their reactions with key oxidants: the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). noaa.govacs.org For most furanoids, the dominant loss process during the daytime is reaction with the OH radical. noaa.govacs.org

The reaction of OH radicals with furanoid compounds typically proceeds via addition to the carbon-carbon double bond within the furan ring. acs.orgnih.gov This initial addition forms a chemically activated adduct that can either be stabilized or undergo ring-opening. acs.org Studies on furan and its alkylated derivatives show that this leads to the formation of unsaturated 1,4-dicarbonyl compounds as major products. acs.orgnih.gov For example, the OH-initiated oxidation of 2,5-dimethylfuran produces 3-hexene-2,5-dione with significant yields. nih.gov It is expected that this compound would undergo a similar ring-opening reaction initiated by OH radicals.

The rate constants for these gas-phase reactions determine the atmospheric lifetime of the compound. While specific data for this compound is not available in the literature, data for analogous compounds provide insight into its expected reactivity. Furanones and their precursors are highly reactive towards OH radicals. copernicus.orgnih.gov

Interactive Table: Gas-Phase Reaction Rate Constants for Furanone Analogues with OH Radicals (at ~296 K)

| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH_)¹ | Source(s) |

| 2-Methylfuran | 7.31 x 10⁻¹¹ | ~3.8 hours | nih.gov |

| 3-Methylfuran | 8.73 x 10⁻¹¹ | ~3.2 hours | nih.gov |

| 2,5-Dimethylfuran | 1.25 x 10⁻¹⁰ | ~2.2 hours | nih.gov |

| 2,3-Dimethylfuran | 1.26 x 10⁻¹⁰ | ~2.2 hours | nih.gov |

| E-3-Hexene-2,5-dione | 4.14 x 10⁻¹¹ | ~6.7 hours | nih.gov |

| Z-3-Hexene-2,5-dione | 5.90 x 10⁻¹¹ | ~4.7 hours | nih.gov |

| Maleic Anhydride | 2.2 x 10⁻¹⁹ (with O₃)² | N/A | copernicus.org |

| ¹ Calculated assuming a typical 24-hour average global tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³. | |||

| ² Rate constant is for reaction with O₃, as the reaction with OH is less significant for maleic anhydride compared to hydrolysis and photolysis. |

The oxidation of furanoids can lead to a variety of products. Studies on 3-methylfuran identified 2-methylbutenedial and 3-methyl-2,5-furandione as key products from its reaction with OH radicals. researchgate.net The inclusion of furanoid chemistry in atmospheric models has been shown to increase modeled ozone production by 10-20%, highlighting the importance of this class of compounds. noaa.gov

Condensed Phase Environmental Fate

In condensed phases such as water and soil, the environmental fate of this compound is dominated by abiotic and biotic degradation processes.

Hydrolysis: As an acid anhydride, this compound is expected to undergo rapid hydrolysis upon contact with water to form the corresponding dicarboxylic acid, ethylmaleic acid. This is a key characteristic of its parent analogue, maleic anhydride, which hydrolyzes almost instantaneously to form maleic acid. europa.euwikipedia.org The half-life for the hydrolysis of maleic anhydride is reported to be as short as 22 seconds at 25.1°C and pH 7. env.go.jp This rapid conversion means that environmental exposure is predominantly to the hydrolysis product (the dicarboxylic acid) rather than the anhydride itself. europa.eumst.dk

Partitioning and Transport: The hydrolysis product, ethylmaleic acid, is expected to be a water-soluble compound with low volatility. Based on maleic anhydride's properties, it is not expected to evaporate significantly from water surfaces. europa.eu Fugacity-based models for maleic anhydride predict that its hydrolysis product, maleic acid, will primarily partition to the water compartment. europa.eu

Biodegradation: The hydrolysis product is also susceptible to biodegradation. Maleic acid is considered readily biodegradable under aerobic conditions in environments like sewage sludge, soil, and water. europa.euwikipedia.orgashland.com This suggests that ethylmaleic acid would also be effectively removed from the environment by microbial action.

Interactive Table: Environmental Fate Properties of Maleic Anhydride (Analogue for this compound)

| Property | Finding | Implication for this compound | Source(s) |

| Hydrolysis Half-Life | 22 seconds (at 25.1°C, pH 7) | Rapid conversion to ethylmaleic acid in aqueous environments. | env.go.jp |

| Partitioning | Primarily partitions to water after hydrolysis. | Low potential for volatilization from water. | europa.eu |

| Biodegradation | Readily biodegradable. | The hydrolysis product is unlikely to persist in the environment. | europa.euashland.com |

| Bioaccumulation | Unlikely to bioaccumulate. | Low potential to accumulate in organisms. | ashland.com |

Biochemical Interaction Mechanisms of 3 Ethylfuran 2,5 Dione Strictly Academic, Non Clinical

Investigation of Molecular Targets and Cellular Pathways

The reactivity of 3-Ethylfuran-2,5-dione as an electrophilic molecule suggests its potential to interact with and modify biological macromolecules. Anhydrides are known to react with nucleophilic residues in proteins, which can lead to the formation of covalent bonds and subsequent alteration of protein function.

General Mechanisms of Enzyme Inhibition

The primary proposed mechanism for the biological activity of electrophilic small molecules like this compound is through covalent modification of target proteins. acs.org This interaction typically involves the nucleophilic attack by an amino acid residue on the electrophilic center of the compound.

Research into a class of covalent inhibitors has identified the protein exportin-1 (XPO1) as a key target for such molecules. acs.org The mechanism involves the specific targeting of a cysteine residue (Cys528) within the protein. acs.org Although this compound itself was synthesized as a reagent in a study of XPO1 inhibitors rather than being the final tested compound, its chemical nature as a maleic anhydride (B1165640) derivative makes it a candidate for this type of covalent interaction. acs.org The furan-2,5-dione ring is an electrophilic structure that can react with the thiol group of a cysteine residue, forming a stable covalent bond. This irreversible binding can lead to the inhibition of the target protein's function.

This mechanism suggests that this compound could potentially act as an inhibitor for enzymes and other proteins that possess reactive, solvent-accessible cysteine residues in their structure.

Modulation of Cellular Signaling Pathways

By targeting key regulatory proteins, this compound could potentially modulate various cellular signaling pathways. The covalent inhibition of a protein like XPO1 serves as a prime example of such modulation. XPO1 is a crucial protein responsible for the nuclear export of numerous proteins, including many tumor suppressors and transcription factors that regulate cell growth and proliferation. acs.org

Inhibition of XPO1 by a covalent binder would lead to the nuclear accumulation of these cargo proteins. acs.org This disruption of the normal nucleocytoplasmic transport can have profound effects on cellular signaling, potentially leading to the suppression of oncogenic pathways and induction of cytotoxicity, which has been observed with other XPO1-targeting molecules. acs.org Therefore, should this compound target XPO1 or functionally similar proteins, it would inherently be a modulator of cellular signaling pathways that depend on the proper localization of these key regulatory factors.

Role in Oxidative Stress Pathways

Currently, there is no direct scientific evidence from the searched literature that explicitly details the role of isolated this compound in oxidative stress pathways.

One phytochemical study identified 2-ethylmaleic anhydride (an alternative name for this compound) as a minor constituent in the extract of the plant Gypsophila paniculata L. ukaazpublications.com The same study noted that the plant extract possesses antioxidant properties, which were primarily attributed to other compounds present in higher concentrations, such as saponins (B1172615) and flavonoids. ukaazpublications.com The contribution, if any, of this compound to these observed antioxidant effects was not determined.

Future Research Directions for 3 Ethylfuran 2,5 Dione

Development of Novel and Highly Selective Synthetic Routes

The development of new synthetic methodologies for 3-Ethylfuran-2,5-dione is crucial for making it more accessible and enabling its wider application. Research should target the improvement of efficiency, selectivity, and sustainability over current methods.

A promising avenue is the catalytic oxidation of 2-ethylfuran (B109080), which can be derived from biomass. researchtrends.net Future work could concentrate on designing robust and recyclable catalysts, potentially based on earth-abundant metals, that facilitate this transformation with high yield and selectivity under mild, environmentally friendly conditions. Another innovative approach involves the atom-transfer radical cyclization (ATRC) followed by a functional rearrangement, which has been used to construct the anhydride (B1165640) moiety in related systems. nih.gov This bypasses certain stereoselectivity issues and relies on more accessible starting materials. nih.gov

Multi-component reactions also offer an efficient pathway. For instance, isocyanide-based multi-component reactions can yield highly functionalized furanone derivatives in a single step under mild conditions. researchgate.net Exploring the scope of such reactions for the synthesis of this compound could provide a highly efficient and atom-economical route.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Catalytic Oxidation of 2-Ethylfuran | Utilizes a biomass-derivable precursor, potentially sustainable. researchtrends.net | Design of highly selective and reusable catalysts for direct oxidation. |

| Atom-Transfer Radical Cyclization (ATRC) | Bypasses stereoselectivity problems and uses accessible starting materials. nih.gov | Application of the ATRC-Functional Rearrangement strategy to ethyl-substituted precursors. |

| Isocyanide-Based Multicomponent Reactions | High efficiency and atom economy, mild reaction conditions. researchgate.net | Development of a one-pot synthesis of this compound using this methodology. |

Exploration of Under-Investigated Reaction Pathways and Stereoselectivity

The reactivity of this compound is diverse but not yet fully explored. The presence of the electron-withdrawing anhydride ring and the ethyl substituent creates unique electronic and steric environments that influence its chemical behavior.

The Diels-Alder reaction is a fundamental transformation for furans, and this compound can act as a dienophile. rsc.org Future research should systematically investigate its reactions with a broad array of dienes to map its reactivity and selectivity. A key goal is to achieve high stereoselectivity, potentially through the use of chiral Lewis acid catalysts, to access complex and enantiomerically pure molecules. rsc.org For example, the reaction of similar furan-2,5-diones with dienes has been used to produce precursors for renewable phthalic anhydride. rsc.org

Beyond the classic [4+2] cycloaddition, the participation of this compound in other cycloadditions, such as [3+2] and other multicomponent reactions, remains an under-investigated field. rsc.org Lesyk and colleagues have demonstrated that related methyl-substituted furan-2,5-diones can participate in thio-Diels-Alder reactions, highlighting the potential for novel heterocyclic synthesis. rsc.orgrsc.org

Application of Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. For this compound, computational modeling can provide critical insights into its structure, stability, and reactivity.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, such as the Diels-Alder cycloaddition. acs.org These models can elucidate transition state structures and calculate activation energy barriers, helping to explain or predict regioselectivity and stereoselectivity. acs.org For instance, computational studies on the reaction of 2,5-dimethylfuran (B142691) with ethylene (B1197577) have provided detailed mechanisms for the formation of p-xylene (B151628) and various byproducts, which is a reaction pathway analogous to those available to this compound. acs.orgresearchgate.net

Furthermore, computational methods can predict the spectroscopic properties and investigate the kinetics of reactions involving furan (B31954) derivatives. rsc.orgusfca.edu This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction conditions and substrates.

Elucidation of Complex Reaction Mechanisms in Multi-Component Systems

Understanding the reaction pathways of this compound in complex chemical environments, such as multi-component and domino reactions, is essential for developing sophisticated synthetic strategies. These reactions often involve multiple competing pathways and transient intermediates.